molecular formula C6H14N2 B1315816 2,2-Dimethylpiperazine CAS No. 84477-72-5

2,2-Dimethylpiperazine

Cat. No. B1315816
CAS RN: 84477-72-5
M. Wt: 114.19 g/mol
InChI Key: PIPWSBOFSUJCCO-UHFFFAOYSA-N
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Description

2,2-Dimethylpiperazine (also known as DMPP ) is a heterocyclic organic compound with the empirical formula C₆H₁₄N₂ and a molecular weight of 114.19 g/mol . It is a colorless, hygroscopic solid that plays a significant role in various chemical applications.


Synthesis Analysis

Several synthetic routes exist for the preparation of 2,2-Dimethylpiperazine . One common method involves the reaction of diethanolamine with m-chloroaniline . Alternatively, it can be synthesized by reacting m-chloroaniline with bis(2-chloroethyl)amine or by the reaction of piperazine with m-dichlorobenzene .

Scientific Research Applications

  • Synthesis of Piperazine Derivatives
    • Field : Organic Chemistry
    • Application : 2,2-Dimethylpiperazine is used as a building block in the synthesis of piperazine derivatives . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity .
    • Method : One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method reported by Chamakuri et al. involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
    • Results : The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt . This method leads to the synthesis of 2-substituted chiral piperazines .
  • Kinase Inhibitors

    • Field : Medicinal Chemistry
    • Application : The piperazine moiety, including 2,2-Dimethylpiperazine, is often found in kinase inhibitors . Kinase inhibitors are a type of drug that blocks certain proteins called kinases that can lead to cancer .
    • Method : The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule . Various synthetic methodologies are used to prepare the compounds in the discovery and process chemistry .
    • Results : Piperazine is among the most frequently used heterocycles in biologically active compounds . Several drugs containing the piperazine moiety are amongst the top 100 best-selling pharmaceutical products .
  • Receptor Modulators

    • Field : Medicinal Chemistry
    • Application : The piperazine moiety, including 2,2-Dimethylpiperazine, is often found in receptor modulators . Receptor modulators are drugs that bind to a receptor in the body and cause a biological response .
    • Method : The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule . Various synthetic methodologies are used to prepare the compounds in the discovery and process chemistry .
    • Results : Piperazine is among the most frequently used heterocycles in biologically active compounds . Several drugs containing the piperazine moiety are amongst the top 100 best-selling pharmaceutical products .

Future Directions

: Sigma-Aldrich: 2,2-dimethylpiperazine : Recommended methods for the Identification and Analysis of Piperazines

properties

IUPAC Name

2,2-dimethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-6(2)5-7-3-4-8-6/h7-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPWSBOFSUJCCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90562743
Record name 2,2-Dimethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylpiperazine

CAS RN

84477-72-5
Record name 2,2-Dimethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Dimethyl-piperazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
M Shiozaki, K Maeda, T Miura, M Kotoku… - Journal of medicinal …, 2011 - ACS Publications
Aggrecanases, particularly aggrecanase-1 (ADAMTS-4) and aggrecanase-2 (ADAMTS-5), are believed to be key enzymes involved in the articular cartilage breakdown that leads to …
Number of citations: 49 pubs.acs.org
KP Bogeso, J Arnt, K Frederiksen… - Journal of medicinal …, 1995 - ACS Publications
Selective dopamine (DA) Di antagonists and selective DA D2 antagonists are equally effective in a number of animal models believed to be predictive for antipsychotic effects and some …
Number of citations: 58 pubs.acs.org
H Playa, TA Lewis, A Ting, BC Suh, B Muñoz… - Bioorganic & medicinal …, 2014 - Elsevier
As ENT inhibitors including dilazep have shown efficacy improving oHSV1 targeted oncolytic cancer therapy, a series of dilazep analogues was synthesized and biologically evaluated …
Number of citations: 16 www.sciencedirect.com
DV Konarev, AV Kuzmin, SV Simonov… - Physical Chemistry …, 2013 - pubs.rsc.org
New fullerene salts (TMP+)2·(C602−)·(C6H4Cl2)2 (1), {DB-18-crown-6·[Na+]·(C6H5CN)2}2·(C602−)·C6H5CN·C6H4Cl2 (2), {cryptand[2,2,2]·(Na+)}2·(C602−) (3) and (PPN+)2·(C602−)·(…
Number of citations: 24 pubs.rsc.org
GG Dultseva, GI Skubnevskaya… - The Journal of …, 1996 - ACS Publications
The title compounds, acyclic phenyl nitrones with functional groups, cyclic dinitrones with conjugated or isolated double bonds, and imidazoline nitrones are studied as spin traps (ST) …
Number of citations: 37 pubs.acs.org
RP Mull, C Tannenbaum, MR Dapero… - Journal of Medicinal …, 1965 - ACS Publications
A large number of N, N'-dLsubstiluted compounds were prepared for broad biological testing. Some N-phenylpiperazine derivatives were found to have antihypertensive, adrenolytic, …
Number of citations: 19 pubs.acs.org
T Miyamoto, J Matsumoto, K Chiba… - Journal of Medicinal …, 1990 - ACS Publications
A series of 5, 7-disubstituted l-cyclopropyl-6, 8-difluoro-4 (l/f)-oxoquinoline-3-carboxylic acids (10-36) were prepared; the C-5 substituent in these compounds comprised halo, hydroxy, …
Number of citations: 16 pubs.acs.org
M Jiang, F Mohr, T van der Wel… - Discovery of … - scholarlypublications …
2-Arachidonoylglycerol (2-AG) is an endogenous agonist of the cannabinoid CB1 and CB2 receptors and serves as a precursor for a pool of arachidonic acid (AA) which may form pro-…
宮崎理樹 - 2013 - eprints.lib.hokudai.ac.jp
As mentioned in General Introduction, the key moieties of the interaction between p53 and MDM2 mainly consist of three hydrophobic residues of p53, ie side chains of Phe19, Trp23, …
Number of citations: 4 eprints.lib.hokudai.ac.jp
SJ Shaw, DA Goff, DC Carroll, R Singh… - Bioorganic & Medicinal …, 2022 - Elsevier
Using an in-cell AMPK activation assay, we have developed structure–activity relationships around a hit pyridine dicarboxamide 5 that resulted in 40 (R419). A particular focus was to …
Number of citations: 3 www.sciencedirect.com

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